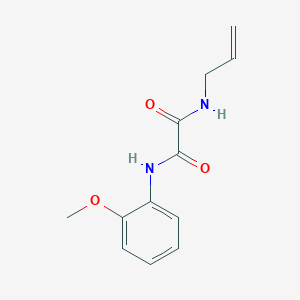
N'-(2-methoxyphenyl)-N-prop-2-enyloxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-methoxyphenyl)-N-prop-2-enyloxamide is an organic compound that belongs to the class of oxamides It is characterized by the presence of a methoxy group attached to a phenyl ring and an allyl group attached to the nitrogen atom of the oxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methoxyphenyl)-N-prop-2-enyloxamide typically involves the reaction of 2-methoxyaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then converted to the final oxamide product. The reaction conditions generally include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of N’-(2-methoxyphenyl)-N-prop-2-enyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-methoxyphenyl)-N-prop-2-enyloxamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The oxamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N’-(2-methoxyphenyl)-N-prop-2-enyloxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N’-(2-methoxyphenyl)-N-prop-2-enyloxamide involves its interaction with specific molecular targets. The methoxy group and the allyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through the modulation of enzyme activity or receptor binding, leading to downstream biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methoxyphenyl)acetamide: Similar structure but lacks the allyl group.
N-(2-methoxyphenyl)benzamide: Contains a benzamide moiety instead of an oxamide.
N-(2-methoxyphenyl)propionamide: Similar structure with a propionamide group.
Uniqueness
N’-(2-methoxyphenyl)-N-prop-2-enyloxamide is unique due to the presence of both the methoxy group and the allyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions with various molecular targets.
Propiedades
IUPAC Name |
N'-(2-methoxyphenyl)-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-8-13-11(15)12(16)14-9-6-4-5-7-10(9)17-2/h3-7H,1,8H2,2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANECRYIZLUSQEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(benzylamino)sulfonyl]-N-(3-methylphenyl)benzamide](/img/structure/B5177234.png)
![2-{[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B5177239.png)
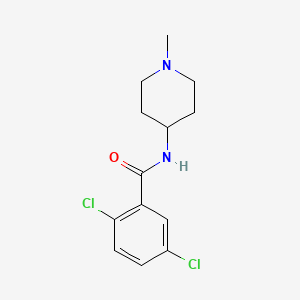
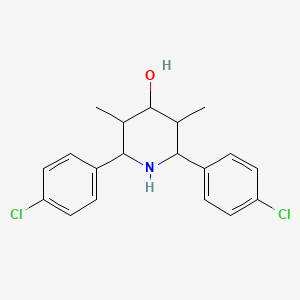
![(2,3-dichlorophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5177249.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-benzyl-4-piperidinecarboxylate](/img/structure/B5177259.png)
![4-N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine;hydrobromide](/img/structure/B5177267.png)
![methyl 4-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate](/img/structure/B5177270.png)
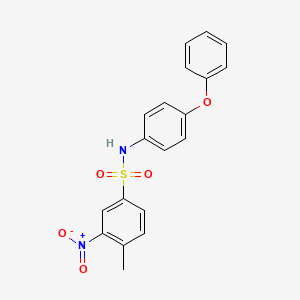
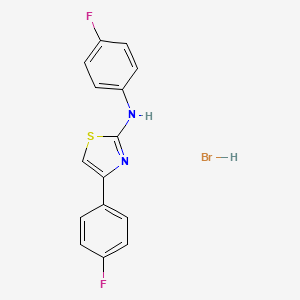
![6-(4-Bromo-5-iodo-2-furyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5177292.png)
![N-(1-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5177296.png)
![[3-Bromo-4-(4-chlorobenzoyl)oxyphenyl] 4-chlorobenzoate](/img/structure/B5177300.png)
![[2-Benzylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methanol](/img/structure/B5177308.png)
